molecular formula C17H15BrN4O4 B6064178 N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide

N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide

Cat. No.: B6064178
M. Wt: 419.2 g/mol
InChI Key: JQCLQIHEDBRKJF-ZDOLVNRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes an anilino group, a hydroxyimino group, and a brominated hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide typically involves a multi-step process. One common method includes the condensation of 4-anilino-3-hydroxyimino-4-oxobutan-2-one with 5-bromo-2-hydroxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxyimino and anilino groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The brominated benzamide moiety may also contribute to its binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide distinguishes it from similar compounds. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-5-bromo-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O4/c1-10(15(22-26)17(25)19-12-5-3-2-4-6-12)20-21-16(24)13-9-11(18)7-8-14(13)23/h2-9,23,26H,1H3,(H,19,25)(H,21,24)/b20-10+,22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLQIHEDBRKJF-ZDOLVNRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C(=NO)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C(=N/O)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.